Cis-Isomer Exhibits Superior Antifungal Potency Compared to Trans-Isomer in Novel Analogs
In the synthesis of novel daphneolone analogs, the incorporation of a cis-2,6-dimethylmorpholine moiety resulted in superior antifungal activity compared to both the lead compound and the trans-isomer. The most active compound (7d), bearing a cis-2,6-dimethylmorpholine group, achieved an EC50 of 23.87 μmol/L against the plant pathogen Valsa mali, which was a marked improvement over the lead compound I [1]. Crucially, a preliminary structure-activity relationship (SAR) analysis revealed that target compounds containing the cis-2,6-dimethylmorpholine isomer consistently demonstrated better antifungal activities than their trans-isomer counterparts [1].
| Evidence Dimension | Antifungal activity (EC50) |
|---|---|
| Target Compound Data | Compound 7d (with cis-2,6-dimethylmorpholine) EC50 = 23.87 μmol/L |
| Comparator Or Baseline | Lead compound I (EC50 value not explicitly quantified, but 7d described as 'superior to lead compound I') and trans-isomer analogs ('the antifungal activities of the isomer with cis-2,6-dimethylmorpholine were better than the trans-isomer') |
| Quantified Difference | Compound 7d EC50 = 23.87 μmol/L; cis-isomer activity > trans-isomer activity (qualitative but consistently observed across the series) |
| Conditions | In vitro antifungal assay against Valsa mali at a concentration of 50 mg/L; structures confirmed by IR, 1H NMR, HRMS, and NOESY. |
Why This Matters
For researchers developing new antifungal agents, the data indicate that the cis-2,6-dimethylmorpholine isomer is the preferred chiral building block for maximizing bioactivity, and procuring this specific isomeric form (rather than a generic cis/trans mixture) is critical for achieving target potency.
- [1] INFONA. (n.d.). Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. Retrieved April 18, 2026. View Source
